Abuse Liability: Self-Administration Rates and Drug Discrimination Generalization Compared with Amphetamine and Cocaine
In non-human primate self-administration studies, propylhexedrine was self-administered by monkeys trained to self-administer cocaine, but at much lower response rates, indicating reduced reinforcing efficacy compared to cocaine [1]. In drug-discrimination paradigms, propylhexedrine produced complete generalization to amfetamine in monkeys but only partial generalization in pigeons, demonstrating species-dependent and incomplete substitution for amphetamine-like interoceptive cues [1]. In human epidemiological surveillance, the US Drug Abuse Warning Network reported only 2 emergency-room and 1 medical examiner mentions for propylhexedrine over the 1988–1989 period, contrasted with thousands of annual mentions for amphetamine and methamphetamine [1]. Wesson (1986) classified propylhexedrine as a CNS stimulant of low preference for stimulant abusers compared with amphetamine, methylphenidate, and phenmetrazine [2].
| Evidence Dimension | Reinforcing efficacy / abuse liability |
|---|---|
| Target Compound Data | Self-administration at much lower response rates than cocaine in monkeys; partial amphetamine generalization in pigeons; 2 ER mentions in 1 year (DAWN 1988–1989); classified as low abuse preference vs. amphetamine, methylphenidate, phenmetrazine |
| Comparator Or Baseline | Cocaine (high response rates in monkey self-administration); amphetamine (complete generalization in both monkeys and pigeons); methamphetamine and amphetamine (thousands of annual DAWN mentions) |
| Quantified Difference | Propylhexedrine self-administration response rates are substantially lower than cocaine (quantitative rates not numerically specified in source but described qualitatively as 'much lower'); drug discrimination shows species-dependent incomplete generalization vs. amphetamine's consistent full generalization across species; DAWN mentions differ by orders of magnitude |
| Conditions | Monkey self-administration (cocaine-trained); pigeon and monkey drug discrimination (amphetamine cue); human epidemiological surveillance (DAWN 1988–1989, USA) |
Why This Matters
For researchers selecting compounds for addiction neurobiology studies, propylhexedrine offers a model sympathomimetic with measurable but substantially lower abuse liability than amphetamine-class controlled substances, enabling studies of the structural determinants of reinforcing efficacy without Schedule II regulatory burden.
- [1] WHO Expert Committee on Drug Dependence (ECDD). Propylhexedrine Technical Summary. ECDD Repository. Review of animal self-administration, drug discrimination, and human epidemiological data. View Source
- [2] Wesson DR. Propylhexedrine. Drug Alcohol Depend. 1986 Jun;17(2-3):273-8. PMID: 2874970. View Source
